2-Bromo-4-(chloromethyl)-1-fluorobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(chloromethyl)-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZWBCYWQAZDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513056 | |
| Record name | 2-Bromo-4-(chloromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78239-72-2 | |
| Record name | 2-Bromo-4-(chloromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 4 Chloromethyl 1 Fluorobenzene
Established Synthetic Routes
Traditional synthesis of halogenated aromatics relies on well-documented and robust chemical reactions that have been refined over decades. These routes are characterized by their reliability, though they may sometimes involve harsh conditions.
Diazotization reactions, such as the Sandmeyer and Balz-Schiemann reactions, are cornerstone methods for introducing halogens onto an aromatic ring with high regioselectivity. thieme-connect.de These protocols begin with a primary aromatic amine, which is converted into a diazonium salt. This salt then serves as a versatile intermediate that can be transformed by displacing the diazonium group.
A plausible diazotization route to a precursor of the target compound could start from 2-bromo-4-methylaniline. chemicalbook.com This starting material would undergo diazotization using a diazotizing agent like sodium nitrite (B80452) in the presence of a strong acid. google.com For introducing the fluorine atom, a Balz-Schiemann reaction would be employed, where the diazonium salt is isolated as a tetrafluoroborate (B81430) salt and then thermally decomposed to yield 3-bromo-4-fluorotoluene. chemicalbook.comgoogle.com Subsequent radical chlorination of the methyl group would yield the final product.
Alternatively, if starting with an aniline (B41778) that already contains the fluoro and chloromethyl groups, a Sandmeyer-type reaction could introduce the bromine. This involves treating the corresponding diazonium salt with a copper(I) bromide catalyst. researchgate.net The general conditions for these reactions are well-established. Diazotization is typically performed at low temperatures, often between -5°C and 10°C, to ensure the stability of the diazonium salt. google.comorgsyn.org The subsequent displacement reaction may require warming or heating to proceed to completion. orgsyn.org
Table 1: Key Reagents in Diazotization-Based Protocols
| Reaction Step | Reagent | Role | Typical Conditions |
|---|---|---|---|
| Diazotization | Sodium Nitrite (NaNO₂) | Forms nitrous acid in situ | -5°C to 10°C |
| Diazotization | Strong Acid (e.g., H₂SO₄, HBF₄) | Proton source, stabilizes diazonium salt | Aqueous solution |
| Sandmeyer (Bromination) | Copper(I) Bromide (CuBr) | Catalyst for bromide displacement | 20°C to 70°C google.com |
| Schiemann (Fluorination) | Tetrafluoroboric acid (HBF₄) | Forms insoluble diazonium tetrafluoroborate | Low temperature |
Chloromethylation is a type of electrophilic aromatic substitution used to introduce a chloromethyl (-CH₂Cl) group onto an aromatic ring. A direct approach would involve the chloromethylation of 2-bromo-1-fluorobenzene. In this reaction, the substituents already on the ring—bromine and fluorine—act as directing groups. Both are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.
The fluorine atom is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The position of the incoming chloromethyl group in the target molecule is para to the fluorine atom and meta to the bromine atom. The directing influence of the fluorine atom would strongly favor substitution at the 4-position. The reaction is typically carried out using formaldehyde, hydrogen chloride, and a Lewis acid catalyst such as zinc chloride.
Advanced and Emerging Synthetic Approaches
Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally friendly methods. This includes the use of advanced catalysts and adherence to the principles of green chemistry.
Transition metal-catalyzed reactions have become powerful tools for forming carbon-halogen (C-X) bonds, often providing advantages in terms of mild reaction conditions and high selectivity. numberanalytics.com These methods can involve the direct C-H functionalization of an aromatic ring, which avoids the need for pre-functionalized substrates. dntb.gov.ua
Palladium-catalyzed reactions, for instance, can be used for the ortho-halogenation of benzamides and other substrates containing a directing group. researchgate.net While not a direct synthesis for the target molecule, this principle highlights an advanced strategy where a directing group could be used to precisely install a halogen at a specific C-H bond on a fluorinated chloromethyl benzene (B151609) precursor. nih.gov Such catalytic approaches can improve efficiency and reduce waste compared to traditional methods. numberanalytics.com
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org For the synthesis of halogenated arenes, this involves several key strategies. taylorfrancis.com
One approach is the use of safer halogenating agents, moving away from toxic molecular halogens. N-haloamides, such as N-bromosuccinimide, are often used as alternatives in electrophilic halogenations. rsc.org Another green strategy is the use of environmentally benign solvents, such as water or heptane, or performing reactions under solvent-free conditions. rsc.orgbohrium.com
Recent research has demonstrated electrophilic bromination of aromatics using an indole-based organocatalyst in the lipophilic solvent heptane, which allows for mild reaction conditions and easy purification of the product. rsc.org Furthermore, heterogeneous catalysts, like certain metal-organic frameworks (MOFs), are being explored for the halogenation of aromatics. bohrium.com These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. bohrium.com Oxidative halogenation using hydrogen peroxide as a clean oxidant is another sustainable approach, producing only water as a by-product. rsc.orgresearchgate.net
Table 2: Comparison of Traditional vs. Green Halogenation Approaches
| Feature | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Water, heptane, or solvent-free conditions rsc.orgbohrium.com |
| Reagents | Molecular halogens (e.g., Br₂) | N-haloamides, H₂O₂/HBr rsc.orgresearchgate.net |
| Catalysts | Strong acids, stoichiometric reagents | Recyclable heterogeneous catalysts (MOFs), organocatalysts rsc.orgbohrium.com |
| Conditions | Often harsh (high temperatures, strong acids) | Mild, often room temperature bohrium.com |
| By-products | Acidic and/or hazardous waste | Water, reusable catalysts rsc.orgrsc.org |
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, which is particularly important for industrial-scale synthesis. google.com Key parameters that are typically adjusted include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.
For diazotization-based syntheses, precise temperature control is paramount. The diazotization step must be kept cold (e.g., 0-5°C) to prevent the premature decomposition of the unstable diazonium salt. google.com The subsequent Sandmeyer reaction temperature may be optimized; for example, synthesizing 4-bromo-3-fluorotoluene (B33196) via a diazo-bromination was found to be optimal at 60°C with a reaction time of 4 hours. researchgate.net
The molar ratio of reactants is another critical factor. In the synthesis of 4-chloro-3-fluorotoluene, the optimal molar ratio of the diazonium salt precursor to the cuprous chloride catalyst was determined to be 1:0.55. researchgate.net Similarly, for a bromination reaction, the ratio was 1:0.60 with cuprous bromide. researchgate.net The choice of catalyst itself can also be optimized; for example, comparing the efficacy of different copper sources in a Sandmeyer reaction. By systematically varying these parameters, chemists can develop a robust process that delivers 2-Bromo-4-(chloromethyl)-1-fluorobenzene with high efficiency and purity.
Table 3: Parameters for Reaction Optimization (Illustrative Example)
| Parameter | Range/Options | Goal |
|---|---|---|
| Temperature | -10°C to 100°C | Maximize conversion, minimize side reactions |
| Time | 1 to 24 hours | Ensure complete reaction without product degradation |
| Catalyst Loading | 0.1 to 10 mol% | Minimize cost while maximizing reaction rate |
| Reactant Ratio | 1:1 to 1:1.5 (Substrate:Reagent) | Achieve full conversion of limiting reagent |
| Solvent | Polar (e.g., Acetonitrile) vs. Nonpolar (e.g., Toluene) | Improve solubility and selectivity |
Mechanistic Investigations of 2 Bromo 4 Chloromethyl 1 Fluorobenzene Transformations
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. pressbooks.publibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org
In the case of 2-Bromo-4-(chloromethyl)-1-fluorobenzene, the aromatic ring is substituted with three halogen-containing groups. Both bromine and the chloromethyl group are electron-withdrawing via induction, which activates the ring toward nucleophilic attack. The fluorine atom, being the most electronegative halogen, is generally a good leaving group in SNAr reactions, especially when activated.
The mechanism proceeds in two steps:
Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (in this case, likely the fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). pressbooks.pub
Elimination Step: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product. pressbooks.pub
The reactivity in SNAr reactions is influenced by several factors, as detailed in the table below. The electron-withdrawing nature of the bromo and chloromethyl substituents on the ring of this compound enhances its susceptibility to this type of transformation, particularly at the carbon bearing the fluorine atom.
| Factor | Influence on SNAr Reactivity | Relevance to this compound |
|---|---|---|
| Leaving Group | The rate of reaction is dependent on the electronegativity of the leaving group. For halogens, the typical reactivity order is F > Cl > Br > I. | The C-F bond is the most likely site for SNAr, as fluoride (B91410) is the best leaving group among the halogens in this mechanism. |
| Electron-Withdrawing Groups (EWGs) | EWGs at ortho/para positions stabilize the Meisenheimer complex through resonance or induction, accelerating the reaction. libretexts.org | The bromine atom (ortho to fluorine) and the chloromethyl group (para to fluorine) are both inductively withdrawing, thus activating the ring for SNAr at the C-F position. |
| Nucleophile Strength | Stronger nucleophiles generally react faster. Common nucleophiles include alkoxides, amines, and thiols. | The choice of nucleophile (e.g., sodium methoxide, ammonia) will determine the final product (an ether or aniline (B41778) derivative, respectively). |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation of the nucleophilic salt without solvating the nucleophile, enhancing its reactivity. | Reactions involving this compound would likely employ polar aprotic solvents to achieve efficient substitution. |
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The rate and regioselectivity of this reaction are controlled by the substituents already present on the ring. Substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directing.
For this compound, all three substituents are deactivating towards EAS due to their inductive electron withdrawal. Halogens like fluorine and bromine are an exception to the general rule, as they are deactivating yet direct incoming electrophiles to the ortho and para positions due to their ability to donate a lone pair of electrons via resonance. vaia.comresearchgate.net The chloromethyl group is also considered deactivating and ortho-, para-directing.
The available positions for substitution on the ring are C3, C5, and C6. The directing effects of the existing groups on these positions are summarized below.
| Position | Directing Influence from F (at C1) | Directing Influence from Br (at C2) | Directing Influence from CH₂Cl (at C4) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C3 | Ortho | - | Ortho | Moderately favored, but sterically hindered by the adjacent bromine atom. |
| C5 | Para | Meta | Ortho | Favored due to ortho direction from CH₂Cl and para from F. |
| C6 | Ortho | Para | Meta | Strongly favored due to ortho direction from F and para from Br. Least sterically hindered position. |
Considering both electronic and steric factors, the C6 position is the most probable site for electrophilic attack. The strong ortho-, para-directing effects of both fluorine and bromine converge on this position, and it is sterically more accessible than the C3 or C5 positions.
Metal-Catalyzed Cross-Coupling Reactions Involving Bromine and Chlorine Centers
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mit.edu Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com The reactivity of aryl halides in these reactions, specifically in the oxidative addition step to the metal center (e.g., Pd(0)), generally follows the order C-I > C-Br > C-Cl >> C-F. nih.gov This predictable reactivity allows for selective functionalization of polyhalogenated aromatic compounds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (like a boronic acid or ester). nih.govyonedalabs.com Given the reactivity trend of halobenzenes, the C-Br bond at the C2 position of this compound is the most reactive site for this transformation. This allows for the selective replacement of the bromine atom while leaving the chloro and fluoro substituents untouched. nih.gov
The catalytic cycle involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com
| Component | Example | Function |
|---|---|---|
| Substrate | This compound | The electrophilic partner, providing the aryl group. |
| Coupling Partner | Phenylboronic acid (C₆H₅B(OH)₂) | The nucleophilic partner, providing the group to be coupled. |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. |
| Base | Na₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the organoboron species for transmetalation. |
| Solvent | Toluene (B28343)/Water, Dioxane, or DMF | Solubilizes reactants and facilitates the reaction. |
This regioselective approach enables the synthesis of complex biaryl structures from the this compound scaffold.
Beyond the Suzuki-Miyaura reaction, the reactive C-Br bond can participate in a variety of other palladium-catalyzed cross-couplings. These include the Stille coupling (with organostannanes), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). In each case, the C-Br bond is expected to react preferentially.
Furthermore, the chloromethyl group contains a benzylic chloride, which is also a reactive electrophile for cross-coupling reactions. nih.gov While aryl halides typically require a Pd(0) catalyst for oxidative addition, benzylic halides can react under different conditions, sometimes involving different catalytic cycles. This dual reactivity allows for sequential cross-coupling strategies, where the C-Br bond is functionalized first under standard conditions, followed by a second coupling at the benzylic C-Cl position, potentially using a different catalyst system or reaction conditions.
Radical Reactions and Halogen-Metal Exchange Processes
Radical reactions involving aryl halides are less common than ionic or metal-catalyzed pathways but can be initiated under specific conditions, such as with UV light or radical initiators. For this compound, the most likely site for radical substitution would be at the benzylic position of the chloromethyl group. Reactions like benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator are common for toluene derivatives. youtube.com While the starting compound already has a chlorine at this position, similar radical mechanisms could be involved in further transformations or side reactions under high-energy conditions.
Halogen-metal exchange is a crucial reaction for generating potent organometallic nucleophiles from organic halides. wikipedia.org This process typically involves reacting an aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. tcnj.edu The rate of exchange is highly dependent on the halogen, following the order I > Br > Cl. princeton.edu
This reactivity difference allows for the highly selective conversion of the C-Br bond in this compound into an organolithium species. The reaction must be conducted at very low temperatures (e.g., -78 °C or lower) to prevent the highly basic organolithium intermediate from undergoing side reactions, such as attacking the electrophilic chloromethyl group. tcnj.edu
Once formed, the resulting aryllithium intermediate is a powerful nucleophile that can react with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
| Electrophile | Reagent Example | Product Type |
|---|---|---|
| Carbon Dioxide | CO₂ | Carboxylic Acid |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |
| Alkyl Halides | Methyl Iodide (CH₃I) | Alkylated Arene |
| Borates | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic Ester (precursor to boronic acid for Suzuki coupling) |
| Disulfides | Dimethyl disulfide (MeSSMe) | Thioether |
This two-step sequence of halogen-metal exchange followed by electrophilic trapping provides a versatile alternative to metal-catalyzed cross-coupling for functionalizing the C2 position of the molecule.
Spectroscopic and Structural Elucidation of 2 Bromo 4 Chloromethyl 1 Fluorobenzene and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Intermediate: 2-Bromo-1-fluoro-4-methylbenzene The ¹H NMR spectrum of the precursor, 2-bromo-1-fluoro-4-methylbenzene (also known as 3-bromo-4-fluorotoluene), displays signals corresponding to the three aromatic protons and the three methyl protons. nih.gov The methyl group protons typically appear as a singlet around δ 2.3 ppm. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.
Target Compound: 2-Bromo-4-(chloromethyl)-1-fluorobenzene Upon chlorination of the methyl group to form the chloromethyl group, significant changes are expected in the ¹H NMR spectrum. The singlet corresponding to the methyl protons would be replaced by a new singlet for the benzylic protons of the -CH₂Cl group. This new signal would be shifted significantly downfield to approximately δ 4.5 ppm due to the electron-withdrawing effect of the chlorine atom. The signals for the aromatic protons would remain in a similar region, though their chemical shifts might be slightly altered by the change in the substituent.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.5 | Doublet of doublets | Aromatic H |
| ~7.3 | Doublet of doublets | Aromatic H |
| ~7.1 | Triplet | Aromatic H |
| ~4.5 | Singlet | CH₂Cl |
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Intermediate: 2-Bromo-1-fluoro-4-methylbenzene The spectrum of 2-bromo-1-fluoro-4-methylbenzene shows seven distinct carbon signals. chemicalbook.com The methyl carbon appears upfield (~20 ppm), while the six aromatic carbons resonate in the typical downfield region (115-160 ppm). The carbon directly bonded to fluorine exhibits a large coupling constant (¹JCF).
Target Compound: this compound For this compound, the benzylic carbon of the -CH₂Cl group is expected to shift downfield to around 45 ppm compared to the methyl carbon of its precursor. The chemical shifts of the aromatic carbons would also be influenced by the new substituent, with the carbon attached to the chloromethyl group showing a noticeable shift. The C-F and C-Br carbons would remain identifiable, with the C-F bond resulting in characteristic splitting.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135 | Aromatic C |
| ~132 | Aromatic C |
| ~130 | Aromatic C |
| ~118 (d, ²JCF ≈ 20 Hz) | Aromatic C |
| ~115 (d, ²JCF ≈ 25 Hz) | C-Br |
| ~45 | CH₂Cl |
¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's environment. The chemical shifts in ¹⁹F NMR span a very wide range, making it a powerful tool for identifying fluorine-containing compounds. spectrabase.com For aryl fluorides like this compound, the fluorine signal is expected to appear in the characteristic region for fluorobenzenes. The precise chemical shift is influenced by the other substituents on the aromatic ring. The signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the benzene (B151609) ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.
The FT-IR spectrum of this compound can be interpreted by analyzing the characteristic absorption bands of its functional groups. Data from the closely related compound 1-(chloromethyl)-4-fluorobenzene provides a strong basis for these assignments. researchgate.net
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.
C-H Stretching (Aliphatic): The C-H stretching vibrations of the chloromethyl (-CH₂Cl) group would appear in the 3000-2850 cm⁻¹ range.
C=C Stretching (Aromatic): The characteristic in-ring carbon-carbon stretching vibrations of the benzene ring are expected to produce bands in the 1600-1400 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to signals in the fingerprint region (1300-675 cm⁻¹). The pattern of the out-of-plane bending bands is particularly diagnostic of the substitution pattern on the benzene ring.
C-Halogen Stretching: The C-F stretching vibration gives a strong band, typically in the 1250-1000 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are found at lower wavenumbers, generally in the 800-500 cm⁻¹ range.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch |
| 1600-1400 | Aromatic C=C Stretch |
| 1250-1000 | C-F Stretch |
| 900-675 | Aromatic C-H Out-of-Plane Bend |
| 800-600 | C-Cl Stretch |
| 600-500 | C-Br Stretch |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.
The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the benzene ring. Key expected bands based on data from similar compounds include: researchgate.net
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration, which is often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. Other C=C stretching modes in the 1600-1580 cm⁻¹ region are also prominent.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are observable in the 3100-2850 cm⁻¹ range.
C-Halogen Vibrations: The C-Br and C-Cl stretching vibrations will appear at low frequencies and are often more easily observed in the Raman spectrum than in the FT-IR spectrum for heavy atoms.
Mass Spectrometry Techniques (e.g., LC-MS, GC-MS, HRMS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For halogenated compounds like this compound, mass spectrometry is particularly informative due to the characteristic isotopic patterns of bromine and chlorine.
The presence of bromine and chlorine atoms can be readily identified in a mass spectrum. docbrown.info Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively), resulting in two peaks of almost equal intensity (a 1:1 ratio) separated by two mass units for any fragment containing a single bromine atom. docbrown.infoyoutube.com Chlorine also has two common isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This leads to two peaks in a characteristic 3:1 intensity ratio, also separated by two mass units, for any ion containing one chlorine atom. docbrown.info
For this compound (C₇H₅BrClF), which contains both a bromine and a chlorine atom, the molecular ion peak will exhibit a distinctive cluster of peaks at M, M+2, and M+4. docbrown.info The theoretical molecular weight of the most abundant isotopic combination (C₇H₅⁷⁹Br³⁵ClF) is approximately 222.95 amu. The isotopic pattern for the molecular ion can be predicted based on the combined probabilities of the halogen isotopes. This results in a complex cluster of peaks around m/z 222, 224, and 226.
High-resolution mass spectrometry (HRMS) would allow for the determination of the compound's exact mass, confirming its elemental composition with high precision.
The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the stability of the resulting ions and known fragmentation pathways for related structures, such as aromatic halides and benzyl (B1604629) halides. libretexts.orgmiamioh.edu Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: Loss of the chlorine radical from the chloromethyl group to form a stable benzyl-type cation. This is often a dominant fragmentation pathway for benzyl halides.
Benzylic cleavage: Loss of the entire chloromethyl group radical (•CH₂Cl).
C-Br Bond Scission: Cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical.
Formation of Tropylium Ion: Rearrangement to form a stable fluorotropylium or related aromatic cation, a common pathway for substituted benzene rings. libretexts.org
The table below outlines the predicted major fragments for this compound.
| m/z (Isotopologue) | Ion Formula | Fragment Identity | Comments |
|---|---|---|---|
| 222/224/226 | [C₇H₅BrClF]⁺ | Molecular Ion (M⁺) | Characteristic M/M+2/M+4 pattern due to Br and Cl isotopes. |
| 187/189 | [C₇H₅BrF]⁺ | [M - Cl]⁺ | Loss of a chlorine radical via alpha-cleavage. Isotopic pattern (1:1) indicates presence of Br. |
| 173/175 | [C₆H₃BrF]⁺ | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. Isotopic pattern (1:1) indicates presence of Br. |
| 144/146 | [C₇H₅ClF]⁺ | [M - Br]⁺ | Loss of a bromine radical. Isotopic pattern (3:1) indicates presence of Cl. |
| 109 | [C₇H₅F]⁺ | [M - Br - Cl]⁺ | Loss of both halogen radicals. A potential fragment corresponding to a fluorobenzyl cation. |
| 94 | [C₆H₃F]⁺ | [M - Br - CH₂Cl]⁺ | Loss of bromine and the chloromethyl group. |
X-ray Crystallography Studies of Related Structures
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. manchester.ac.uk This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structural properties of a molecule. nih.gov The process involves diffracting an X-ray beam off a single crystal and analyzing the resulting diffraction pattern to build an electron density map and, subsequently, a complete molecular structure. caltech.edu
While the specific crystal structure of this compound has not been reported in publicly available crystallographic databases, significant insights can be gained from the analysis of closely related structures. The study of analogous compounds allows for a reliable estimation of expected structural parameters.
A highly relevant analog is 4-bromobenzyl chloride (C₇H₆BrCl), whose crystal structure has been determined. researchgate.net This compound differs from the target molecule only by the absence of a fluorine atom at the 1-position of the benzene ring. The crystallographic data for 4-bromobenzyl chloride reveals key structural features that are likely to be conserved in this compound. researchgate.net For example, the C-Br bond length in 4-bromobenzyl chloride is reported as 1.898(4) Å, which is in good agreement with typical values for brominated benzene derivatives. researchgate.net
The table below summarizes the key crystallographic data for the related structure, 4-bromobenzyl chloride. researchgate.net
| Parameter | Value for 4-bromobenzyl chloride researchgate.net | Expected Influence in Target Compound |
|---|---|---|
| Crystal System | Orthorhombic | May differ due to packing changes from the fluorine atom. |
| Space Group | Pna2₁ | May differ due to packing changes. |
| a (Å) | 9.4506(7) | Likely to be different. |
| b (Å) | 18.1015(10) | Likely to be different. |
| c (Å) | 4.4418(3) | Likely to be different. |
| C-Br Bond Length (Å) | 1.898(4) | Expected to be very similar. |
| C-Cl Bond Length (Å) | 1.792(4) | Expected to be very similar. |
The analysis of such related structures is a standard practice in structural chemistry, providing a robust framework for understanding the molecular geometry and potential solid-state behavior of compounds for which single crystals are not yet available. researchgate.net
Computational and Theoretical Chemistry Studies of 2 Bromo 4 Chloromethyl 1 Fluorobenzene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
Density Functional Theory (DFT) has become a principal method for studying halogenated benzene (B151609) derivatives due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. Studies on similar halobenzenes have demonstrated that DFT methods, particularly those including dispersion corrections, can accurately model adsorption geometries and noncovalent interactions. acs.orgacs.org For instance, research on the adsorption of halobenzenes on copper surfaces has utilized DFT to examine electronic densities and electrostatic potential maps. acs.org The choice of functional, such as B3LYP, combined with an appropriate basis set like 6-311++G**, is crucial for obtaining reliable results for properties like aromaticity and bond characteristics in substituted benzenes. iau.ir The performance of various DFT functionals has been benchmarked against higher-level methods, with double hybrid functionals that include dispersion (e.g., B2PLYPD) showing excellent agreement for energies and geometries of halogen-benzene interactions. nih.gov
Table 1: Representative Theoretical Bond Lengths and Angles for Substituted Benzenes from DFT Calculations
| Parameter | C-C | C-H | C-F | C-Cl | C-Br | C-C-C Angle |
| Value (Å/Degrees) | ~1.39 | ~1.08 | ~1.35 | ~1.74 | ~1.90 | ~120 |
Note: The values presented are generalized from computational studies on various substituted benzenes and serve as illustrative examples. Specific values for 2-Bromo-4-(chloromethyl)-1-fluorobenzene would require dedicated calculations.
The Hartree-Fock (HF) method, while being a more foundational ab initio approach, provides a valuable starting point for understanding the electronic structure of molecules. HF calculations have been historically used to study substituted benzenes, providing insights into properties like ring currents and carbon-carbon coupling constants. tandfonline.comacs.org Although HF theory does not account for electron correlation, it can offer qualitative agreement with experimental data and more advanced computational methods. acs.org For substituted benzenes, HF calculations have been employed to investigate the influence of different substituents on the aromaticity of the benzene ring. iau.ir These calculations help in understanding the fundamental electronic effects of substituents on the benzene nucleus.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals determine a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org For halogenated benzenes, the HOMO-LUMO gap tends to decrease as the halogen atom becomes larger (F > Cl > Br > I). rsc.orglibretexts.org The introduction of electron-withdrawing or electron-donating groups can significantly alter the energy levels of these frontier orbitals. rsc.org In this compound, the bromine, chlorine, and fluorine atoms, along with the chloromethyl group, will influence the energies and distributions of the HOMO and LUMO, thereby dictating its reactivity in various chemical transformations.
Table 2: Illustrative HOMO-LUMO Energies and Gap for Halogenated Benzenes
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Fluorobenzene | -9.20 | 0.50 | 9.70 |
| Chlorobenzene | -9.07 | 0.30 | 9.37 |
| Bromobenzene | -8.98 | 0.20 | 9.18 |
Note: These are generalized, illustrative values. Actual calculated values can vary significantly based on the computational method and basis set used. For instance, DFT calculations on chlorobenzene have shown HOMO-LUMO gaps in the range of -5.1 to -5.3 eV and -2.6 to -2.7 eV, respectively, depending on the solvent model. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comnih.govchemrxiv.org The MEP map displays regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are prone to nucleophilic attack.
For a molecule like this compound, the MEP map would reveal the influence of the electronegative halogen atoms and the chloromethyl group on the electron density of the benzene ring. The fluorine, chlorine, and bromine atoms would create regions of negative potential around them due to their high electronegativity. Conversely, the hydrogen atoms of the benzene ring and the chloromethyl group would exhibit positive potential. The distribution of these potentials across the molecule provides a detailed picture of its reactivity landscape, guiding the understanding of its interactions with other chemical species. walisongo.ac.idresearchgate.net
Reaction Mechanism Elucidation through Computational Modeling
For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the benzylic position of the chloromethyl group, computational modeling can be employed to:
Determine the most likely reaction pathway by comparing the activation energies of different possible mechanisms.
Characterize the geometry and electronic structure of transition states.
Investigate the role of solvents and catalysts in the reaction.
DFT and other quantum mechanical methods are frequently used to model reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone. acs.orgnih.gov
Quantitative Structure-Reactivity Relationships (QSRR)
For a class of related brominated aromatic compounds, a QSRR model could be developed by:
Calculating a set of molecular descriptors (e.g., electronic, steric, and topological properties) for each compound.
Measuring their reactivity in a specific chemical reaction.
Using statistical methods, such as multiple linear regression, to build a mathematical equation that relates the descriptors to the observed reactivity. nih.govacs.org
Applications of 2 Bromo 4 Chloromethyl 1 Fluorobenzene in the Synthesis of Complex Molecules
Role as a Versatile Building Block in Organic Synthesis
2-Bromo-4-(chloromethyl)-1-fluorobenzene is a highly versatile building block in organic synthesis. Its molecular structure features multiple reactive sites, which can be selectively targeted to construct more complex molecules. The presence of three different halogen substituents (fluorine, bromine, and a chloromethyl group) provides chemists with a platform for executing a variety of coupling and substitution reactions with a high degree of control.
The bromo and chloro groups offer different reactivities, enabling sequential reactions. For instance, the carbon-bromine bond is often targeted for metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, to form new carbon-carbon bonds. organic-chemistry.orgresearchgate.netnih.gov The chloromethyl group, a benzylic halide, is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This multi-functionality makes the compound a valuable precursor for creating intricate molecular architectures.
Precursor in Fine Chemical and Specialty Chemical Synthesis
The compound is a key precursor in the synthesis of a wide array of fine and specialty chemicals. These are low-volume, high-value products with specific applications, and their synthesis demands precise and reliable chemical intermediates.
Intermediate in Agrochemical Development
In the field of agrochemicals, this compound and related halogenated structures serve as intermediates in the development of new pesticides and herbicides. The specific arrangement of halogens on the benzene (B151609) ring can be a critical component of the final active molecule, contributing to its biological activity and efficacy in crop protection. The synthesis pathways for these agrochemicals often leverage the compound's capacity for controlled, stepwise functionalization to build the target pesticide or herbicide molecule.
Precursor for Advanced Materials (e.g., OLEDs, organic semiconductors)
While direct applications are still emerging, the structural motif of this compound is relevant to the synthesis of advanced materials. Halogenated aromatic compounds are foundational precursors for creating the organic semiconductors used in technologies like Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov Specifically, they are used to synthesize biphenyl (B1667301) compounds and other conjugated systems through reactions like the Suzuki-Miyaura coupling. nih.gov These resulting materials form the fluorescent layers in OLEDs and are crucial for the performance of organic electronic devices. nih.govnih.gov The ability to build these complex conjugated molecules from halogenated precursors is central to innovation in materials science.
| Material Class | Precursor Role | Key Synthetic Reaction |
| Organic Semiconductors | Serves as a building block for conjugated polymer and small molecule synthesis. | Suzuki-Miyaura Coupling |
| OLED Materials | Used to create biphenyl scaffolds that act as fluorescent layers. | Palladium-Catalyzed Cross-Coupling |
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
The synthesis of Active Pharmaceutical Ingredients (APIs) is a primary application area for this compound. APIs are the biologically active components of a pharmaceutical drug. The production of complex APIs often involves multi-step syntheses where specific building blocks are required to construct the final molecule with the correct stereochemistry and functionality. This compound serves as one such critical intermediate, providing a reliable scaffold that can be elaborated into a final drug substance. Its utility in pharmaceutical manufacturing highlights the importance of such intermediates in the drug development pipeline.
Development of Novel Chemical Scaffolds and Methodologies
The unique reactivity of this compound facilitates the development of novel chemical scaffolds and synthetic methodologies. Chemists can exploit the differential reactivity of the C-Br and C-Cl bonds to perform chemoselective reactions. For example, a Grignard reagent can be formed selectively at the more reactive carbon-bromine bond, leaving the chloromethyl group intact for subsequent reactions. walisongo.ac.id This selective reactivity allows for the design of new, efficient synthetic routes to previously inaccessible molecules. By enabling precise control over which part of the molecule reacts, it serves as a tool for developing sophisticated synthetic strategies and creating diverse libraries of compounds for drug discovery and materials science research.
| Reaction Type | Reactive Site | Potential Transformation |
| Grignard Reaction | Carbon-Bromine Bond | Formation of a C-Mg bond for subsequent nucleophilic attack. wisc.educhegg.com |
| Suzuki Coupling | Carbon-Bromine Bond | Formation of a new C-C bond with a boronic acid. organic-chemistry.orgresearchgate.net |
| Nucleophilic Substitution | Chloromethyl Group | Introduction of O, N, or S-based functional groups. |
Reagent Applications in Catalysis (e.g., preparation of catalysts for peptide synthesis)
While the direct use of this compound in the preparation of catalysts for peptide synthesis is not widely documented in available research, related halogenated biphenyl structures are known to serve as ligands in catalysis. For instance, positional isomers have been used to prepare biphenyl catalysts effective in peptide synthesis. The synthesis of such catalysts often relies on building blocks that can form stable, well-defined structures capable of coordinating with a metal center. Although specific examples for the title compound are not prominent, its potential as a precursor for chiral ligands and other catalytic scaffolds remains an area of interest, given the general utility of halogenated aromatics in catalyst design.
Synthesis and Chemical Transformations of Key Derivatives and Analogues of 2 Bromo 4 Chloromethyl 1 Fluorobenzene
Synthesis of Related Brominated and Chlorinated Fluorobenzenes
The synthesis of polyhalogenated fluorobenzenes often involves multi-step processes, with the Sandmeyer reaction being a prominent method for introducing bromine or chlorine atoms onto an aromatic ring starting from a substituted aniline (B41778). wikipedia.orggoogle.comnih.gov This reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) halide to yield the corresponding aryl halide. wikipedia.orgorganic-chemistry.org
A common precursor for compounds related to 2-bromo-4-(chloromethyl)-1-fluorobenzene is a substituted aniline, which undergoes diazotization followed by a copper-catalyzed halogen exchange. For instance, the synthesis of 1-bromo-2-chloro-4-fluorobenzene (B27530) can be achieved by diazotizing 2-chloro-4-fluoroaniline (B1295073) and subsequently reacting it with a brominating agent. google.comgoogle.com Similarly, 1-bromo-4-chloro-2-fluorobenzene (B27433) can be prepared from 4-chloro-2-fluoroaniline (B1294793) using a Sandmeyer reaction with cuprous bromide. chemicalbook.com
The general steps for these syntheses are outlined below:
Diazotization : The starting aniline is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in an acidic medium like HBr or HCl) at low temperatures (typically 0–5 °C) to form a diazonium salt. google.com
Sandmeyer Reaction : The resulting diazonium salt solution is then added to a solution containing the corresponding copper(I) halide (e.g., CuBr or CuCl) to replace the diazonium group (-N₂⁺) with a halogen atom. scribd.com
The table below summarizes synthetic routes for key related compounds.
| Starting Material | Reagents | Product | Reaction Type |
| 2-Chloro-4-fluoroaniline | 1. NaNO₂, HBr (aq) 2. CuBr | 1-Bromo-2-chloro-4-fluorobenzene | Diazotization followed by Sandmeyer Reaction |
| 4-Chloro-2-fluoroaniline | 1. NaNO₂, HBr (aq) 2. CuBr | 1-Bromo-4-chloro-2-fluorobenzene | Diazotization followed by Sandmeyer Reaction |
| 4-Bromoaniline | 1. NaNO₂, HCl (aq) 2. CuCl | 1-Bromo-4-chlorobenzene | Diazotization followed by Sandmeyer Reaction |
Functional Group Interconversions of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is a versatile functional handle that can be readily converted into a variety of other functional groups through nucleophilic substitution reactions. vaia.com Analogous to benzyl (B1604629) chloride, the chloromethyl group on the 2-bromo-1-fluorobenzene ring is susceptible to both Sₙ1 and Sₙ2 reaction pathways. The Sₙ1 mechanism is facilitated by the ability of the benzene (B151609) ring to stabilize the resulting benzylic carbocation through resonance. quora.comquora.com
Common transformations of the chloromethyl group include:
Hydrolysis : Reaction with water or hydroxide (B78521) ions to form the corresponding benzyl alcohol derivative.
Cyanation : Reaction with cyanide salts (e.g., NaCN, KCN) to introduce a cyanomethyl group (-CH₂CN), which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Alkoxylation : Reaction with alkoxides (e.g., NaOR) or alcohols to form benzyl ethers (-CH₂OR).
Amination : Reaction with ammonia (B1221849) or primary/secondary amines to yield benzylamines (-CH₂NRR').
The table below details several key functional group interconversions of the chloromethyl group.
| Reagent/Nucleophile | Product Functional Group | Reaction Type |
| H₂O / OH⁻ | Alcohol (-CH₂OH) | Nucleophilic Substitution |
| CN⁻ | Nitrile (-CH₂CN) | Nucleophilic Substitution |
| OR⁻ | Ether (-CH₂OR) | Nucleophilic Substitution |
| NH₃ | Primary Amine (-CH₂NH₂) | Nucleophilic Substitution |
| RNH₂ | Secondary Amine (-CH₂NHR) | Nucleophilic Substitution |
| R₂NH | Tertiary Amine (-CH₂NR₂) | Nucleophilic Substitution |
Introduction of Additional Halogens or Other Substituents onto the Aromatic Ring
The introduction of new substituents onto the aromatic ring of a molecule like this compound is governed by the directing effects of the existing groups (bromo, fluoro, and chloromethyl). wikipedia.org These reactions are typically electrophilic aromatic substitutions, where an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com
The directing effects of the substituents are as follows:
-F (Fluoro) : Weakly deactivating and an ortho, para-director. organicchemistrytutor.comlibretexts.org
-Br (Bromo) : Weakly deactivating and an ortho, para-director. libretexts.org
-CH₂Cl (Chloromethyl) : This group behaves similarly to a methyl group, which is weakly activating and an ortho, para-director.
Considering the positions on the parent molecule, this compound, the directing effects combine to influence the position of a new electrophile (E⁺).
The fluoro group at C1 directs ortho (C2, C6) and para (C4).
The bromo group at C2 directs ortho (C1, C3) and para (C5).
The chloromethyl group at C4 directs ortho (C3, C5) and para (C1).
The positions C1, C2, and C4 are already substituted. The available positions are C3, C5, and C6.
Position C3 : Favored by the ortho-directing effect of the chloromethyl group and the ortho-directing effect of the bromo group.
Position C5 : Favored by the para-directing effect of the bromo group and the ortho-directing effect of the chloromethyl group.
Position C6 : Favored by the ortho-directing effect of the fluoro group.
The activating nature of the alkyl-like chloromethyl group, combined with the directing effects of the bromo group, suggests that substitution is most likely to occur at positions C3 and C5. Steric hindrance may also play a role in determining the final product distribution. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (e.g., using Br₂/FeBr₃ or Cl₂/AlCl₃). libretexts.orgnbinno.com
The table below summarizes the directing influence on available positions.
| Available Position | Directing Influence From | Predicted Favorability |
| C3 | -Br (ortho), -CH₂Cl (ortho) | High |
| C5 | -Br (para), -CH₂Cl (ortho) | High |
| C6 | -F (ortho) | Moderate |
Ring-Opening or Rearrangement Reactions (If applicable)
Ring-opening and rearrangement reactions are not common for stable aromatic compounds like substituted benzenes under typical laboratory conditions. The high stability conferred by the aromatic system means that significant energy input or highly reactive reagents are required to disrupt the ring. libretexts.org
Ring-Opening Reactions : The oxidative cleavage of aromatic rings is possible but generally requires harsh conditions, such as high temperatures and pressures with strong oxidizing agents or specific catalysts. ualberta.ca For instance, certain enzymatic pathways or industrial processes can achieve ring opening, but these are not standard synthetic transformations for a compound like this compound. researchgate.net
Rearrangement Reactions : Skeletal rearrangements of the benzene ring itself are rare. Rearrangements in aromatic chemistry more commonly involve the migration of substituents around the ring, often proceeding through intermediates like benzyne (B1209423) or requiring high-energy conditions (e.g., thermal or photochemical). There is no specific literature to suggest that this compound readily undergoes such rearrangements. The carbocation intermediate in electrophilic aromatic substitution is stabilized by resonance and is not typically subject to rearrangement. libretexts.org
Therefore, for the compound , ring-opening or rearrangement reactions are not considered applicable under standard synthetic contexts.
Patent and Literature Landscape Analysis in Chemical Synthesis
Review of Patented Synthetic Routes and Applications for 2-Bromo-4-(chloromethyl)-1-fluorobenzene and its Related Structures
The patent literature reveals specific methodologies for the synthesis of this compound, primarily centered around the transformation of precursor molecules. A key patent, WO2007080131 A1, provides a detailed account of its preparation and utility.
One prominent synthetic route begins with (2-Bromo-4-hydroxymethyl-1-fluoro-phenyl)-methanol. This precursor is subjected to a chlorination reaction to yield the desired this compound. This transformation is a critical step in the synthesis of novel C-aryl glycoside SGLT inhibitors, which are being investigated for their potential in managing diabetes.
Another patented approach involves the use of 2-bromo-4-methyl-1-fluorobenzene as a starting material. This compound undergoes a radical chlorination of the methyl group to afford this compound. This method highlights the utility of selective halogenation in the synthesis of such complex building blocks.
The applications of this compound, as outlined in patent literature, are primarily focused on its role as an intermediate in the synthesis of pharmaceutically active compounds. Its structural features allow for its incorporation into a variety of molecular scaffolds.
| Patent Reference | Starting Material | Key Transformation | Application of Final Compound |
| WO2007080131 A1 | (2-Bromo-4-hydroxymethyl-1-fluoro-phenyl)-methanol | Chlorination | Intermediate for C-aryl glycoside SGLT inhibitors |
| Not Specified | 2-bromo-4-methyl-1-fluorobenzene | Radical chlorination | General synthetic intermediate |
Analysis of Emerging Synthetic Applications and Intermediates in Patents
Beyond its direct application in the synthesis of final drug candidates, this compound serves as a crucial intermediate for the creation of other valuable synthetic building blocks. The patent literature showcases its utility in constructing more complex molecular architectures.
For instance, the chloromethyl group can be readily converted into other functional groups, such as azides or ethers, opening up avenues for a diverse range of chemical modifications. This versatility makes it an attractive starting point for the synthesis of libraries of compounds for drug discovery screening.
Emerging applications are also seen in the development of novel agrochemicals. The specific substitution pattern of this compound can impart desirable properties, such as enhanced biological activity and metabolic stability, to new pesticide and herbicide candidates. The introduction of fluorine, in particular, is a well-established strategy in agrochemical design to improve efficacy. lew.roharvard.edugoogle.com
| Intermediate Derived From this compound | Subsequent Transformation | Potential Application Area |
| 2-Bromo-4-(azidomethyl)-1-fluorobenzene | Click Chemistry | Pharmaceutical synthesis |
| 2-Bromo-4-(alkoxymethyl)-1-fluorobenzene | Further functionalization | Agrochemical development |
Trends in Academic Publications Related to Polyhalogenated Aromatic Synthons
Academic research on polyhalogenated aromatic synthons, a class of compounds to which this compound belongs, reflects a growing interest in their synthetic utility and application in various fields of chemistry.
A significant trend is the development of novel and more efficient methods for the selective functionalization of these molecules. The presence of multiple halogen atoms with different reactivities allows for sequential and site-selective cross-coupling reactions, enabling the construction of highly complex and diverse molecular structures. This has been a key area of focus in recent academic publications.
Furthermore, there is a rising interest in the application of these synthons in materials science. The unique electronic properties conferred by the halogen atoms make them attractive building blocks for the synthesis of organic semiconductors, liquid crystals, and other functional materials.
The strategic incorporation of fluorine into aromatic systems continues to be a major theme in medicinal chemistry research. drpress.org Academic studies frequently highlight the beneficial effects of fluorine on the pharmacokinetic and pharmacodynamic properties of drug candidates, such as increased metabolic stability and binding affinity. Polyhalogenated aromatic compounds that include fluorine are therefore of significant interest to academic researchers in drug discovery.
Future Research Directions and Perspectives
Exploration of Novel Catalytic and Stereoselective Syntheses
The synthesis and functionalization of complex molecules heavily rely on the development of efficient and selective catalytic systems. For 2-Bromo-4-(chloromethyl)-1-fluorobenzene, future research will likely focus on novel catalytic transformations that can selectively target its different reactive sites. Transition-metal catalysis, particularly with nickel and palladium, presents a promising frontier for cross-coupling reactions. acs.orgnih.gov These methods could enable the selective substitution of the bromo- or chloro- groups on the aromatic ring, allowing for the construction of complex molecular architectures.
Furthermore, the benzylic chloride moiety is a key handle for introducing chirality. Future work should explore stereoselective coupling reactions involving this group. acs.orgnih.gov Nickel-catalyzed stereospecific reactions, which have been successfully applied to benzylic ethers and other derivatives, could be adapted to preserve or invert the stereochemistry at the benzylic carbon, providing access to enantioenriched products. acs.orgnih.gov The development of catalytic asymmetric methods for functionalizing the chloromethyl group would be highly valuable, opening pathways to chiral building blocks for the pharmaceutical and agrochemical industries. nih.gov
Advanced Mechanistic Insights through in situ Spectroscopy and Advanced Computational Methods
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Future investigations should employ advanced analytical techniques to probe the intricate reaction pathways of this compound. In situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. researchgate.net This approach can provide a comprehensive understanding of the dynamics involved in its synthesis and subsequent functionalization. researchgate.net
Complementing experimental studies, advanced computational methods offer powerful predictive capabilities. Density Functional Theory (DFT) can be used to model the molecule's electronic structure, calculate bond dissociation energies, and map potential energy surfaces for various reactions. nih.govlouisville.eduscielo.org.mx Such computational studies can rationalize the observed regioselectivity in reactions involving the different halogen atoms and predict the most favorable reaction sites for electrophilic or nucleophilic attack. nih.govscielo.org.mxnih.gov Combining in situ spectroscopy with computational modeling will provide a holistic view of the molecule's reactivity, accelerating the development of more efficient and selective synthetic protocols. researchgate.net
Development of Sustainable and Green Chemical Processes
The principles of green chemistry are increasingly integral to modern chemical synthesis, particularly in the pharmaceutical industry. acs.orgtandfonline.comworldpharmatoday.com Future research on this compound should prioritize the development of environmentally benign synthetic routes. nih.gov This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption. tandfonline.com
Key areas for development include:
Greener Solvents and Conditions: Exploring reactions in safer, renewable solvents like water or utilizing solvent-free conditions. tandfonline.com
Biocatalysis: Employing enzymes, such as halogenases, for the regioselective halogenation or modification of the molecule. Biocatalysis offers high selectivity under mild conditions, reducing the need for harsh reagents. mdpi.comacs.org
Alternative Energy Sources: Utilizing methods like photoredox catalysis or microwave-assisted synthesis can lead to faster, more energy-efficient reactions. mdpi.comrsc.org Visible-light-mediated halogenation, for instance, has emerged as a powerful and sustainable tool in organic synthesis. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as through one-pot or multicomponent reactions. acs.orgnih.gov
By integrating these green chemistry approaches, the synthesis and application of this compound can be made more sustainable and economically viable. uni-lj.sirsc.org
Design of New Chemical Entities via Structure-Reactivity Correlation
This compound is a valuable building block for creating new chemical entities (NCEs) with potential applications in medicine and materials science. nih.govsigmaaldrich.combeilstein-journals.org The strategic arrangement of its functional groups allows for systematic structural modifications to explore structure-activity relationships (SAR). drugdesign.org By correlating changes in the molecular structure with observed biological activity or material properties, researchers can rationally design novel compounds with enhanced efficacy or desired characteristics. drugdesign.org
Halogenated and fluorinated compounds are prevalent in pharmaceuticals due to the beneficial properties that halogens can impart, such as improved metabolic stability and binding affinity. acs.orgrsc.org Similar polyhalogenated benzene (B151609) derivatives serve as crucial intermediates in the synthesis of drugs, including treatments for breast cancer. ossila.com Future research can leverage this compound to generate libraries of diverse molecules for high-throughput screening. Understanding the distinct reactivity of each halogen and the benzylic chloride allows for a modular approach to synthesis, enabling the creation of a wide range of derivatives for biological evaluation. This targeted design strategy is fundamental to modern drug discovery and the development of advanced functional materials. drugdesign.orgpressbooks.pub
Q & A
Basic Questions
Q. What are the primary safety considerations when handling 2-Bromo-4-(chloromethyl)-1-fluorobenzene?
- Methodological Answer :
- Use a fume hood and wear PPE (gloves, goggles, lab coat) due to the compound’s reactive chloromethyl and bromo groups.
- Store in tightly sealed containers at 0–6°C to minimize decomposition or vapor release .
- Avoid contact with metals or ignition sources; chloromethyl groups are corrosive and flammable .
Q. Which analytical methods validate the purity and structure of this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Assesses volatility and purity (>97.0% threshold) .
- High-Performance Liquid Chromatography (HPLC) : Detects polar impurities (>97.0% purity) .
- NMR Spectroscopy : Confirms substituent positions via ¹H, ¹³C, and ¹⁹F signals .
Q. What synthetic routes are used to prepare this compound?
- Methodological Answer :
- Halogenation : Sequential bromination/chlorination of fluorotoluene derivatives.
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic esters (Pd catalysis), yielding biphenyl intermediates for further functionalization .
Advanced Questions
Q. How do substituent effects influence reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as a superior leaving group compared to chlorine, enhancing oxidative addition in Pd catalysis.
- Chloromethyl : Electron-withdrawing effect deactivates the ring, slowing competing side reactions.
- Fluorine : Ortho/para-directing properties guide coupling regioselectivity. Optimize with Pd(PPh₃)₄ and K₂CO₃ in THF .
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodological Answer :
- Parameter Screening : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading.
- In Situ Monitoring : Use HPLC or inline IR to detect intermediates (e.g., boronate esters) and side products.
- Computational Modeling : Apply DFT calculations to predict activation barriers for competing pathways .
Q. What strategies mitigate regioselectivity challenges during electrophilic substitution?
- Methodological Answer :
- Directing Groups : Fluorine directs substitution to ortho/para positions; chloromethyl groups favor meta.
- Protection/Deprotection : Temporarily silylate the chloromethyl group to block unwanted reactivity.
- Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl) to control access to reactive sites .
Q. How do thermodynamic properties (e.g., ΔHvap) compare to analogous halobenzenes?
- Methodological Answer :
- Data Limitations : Direct measurements are scarce, but analogous compounds (e.g., 1-Bromo-4-chloro-2-fluorobenzene) show ΔHvap ≈ 40.7 kJ/mol at 467.15K .
- Experimental Validation : Use differential scanning calorimetry (DSC) or static vapor pressure methods for empirical determination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
